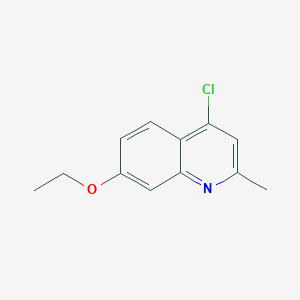

Quinoline, 4-chloro-7-ethoxy-2-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoline, 4-chloro-7-ethoxy-2-methyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 4-position, an ethoxy group at the 7-position, and a methyl group at the 2-position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis of quinoline, 4-chloro-7-ethoxy-2-methyl- typically begins with commercially available quinoline derivatives.

Ethoxylation: The ethoxy group at the 7-position can be introduced via nucleophilic substitution reactions using ethyl alcohol in the presence of a base like sodium ethoxide.

Methylation: The methyl group at the 2-position can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of quinoline derivatives often involves continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or other heterogeneous catalysts are used to facilitate the reactions under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Quinoline, 4-chloro-7-ethoxy-2-methyl- can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction of the quinoline ring can be achieved using reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Amines, thiols, sodium ethoxide.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antineoplastic Agents

Quinoline derivatives are often utilized as intermediates in the synthesis of antineoplastic drugs. For instance, Quinoline, 4-chloro-7-ethoxy-2-methyl- can serve as a precursor for drugs like cabozantinib and tivozanib, which target specific tyrosine kinases involved in cancer progression. These drugs are particularly effective against metastatic medullary thyroid carcinoma and renal cell carcinoma, highlighting the significance of quinoline compounds in oncology .

Antimalarial Activity

The structural modifications of quinoline derivatives have led to the development of potent antimalarial agents. Compounds with similar structures to Quinoline, 4-chloro-7-ethoxy-2-methyl- have shown enhanced efficacy against malaria parasites. For example, modifications at the 3-position of quinolines have resulted in increased metabolic stability and improved antimalarial activity .

Synthesis and Methodology

The synthesis of Quinoline, 4-chloro-7-ethoxy-2-methyl- involves several key steps:

- Nitrification : Starting materials undergo nitrification to introduce nitro groups.

- Condensation : The nitro compounds are then condensed with other reagents to form complex structures.

- Reduction and Cyclization : Subsequent reduction reactions lead to cyclization, yielding the desired quinoline structure.

- Chlorination : Final chlorination steps introduce chlorine atoms at specific positions on the quinoline ring .

This synthetic route is characterized by its accessibility to raw materials and high yield, making it suitable for large-scale production.

Biological Activities

Antimicrobial Properties

Research indicates that quinoline derivatives possess significant antimicrobial properties. Studies have shown that compounds similar to Quinoline, 4-chloro-7-ethoxy-2-methyl- exhibit activity against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Enzyme Inhibition

Certain quinoline derivatives act as enzyme inhibitors, targeting pathways involved in disease processes. For example, they can inhibit enzymes related to cancer cell proliferation and survival, further establishing their role in therapeutic applications .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antineoplastic Activity | Evaluate the efficacy of quinoline derivatives | Found that modifications enhance inhibitory effects on cancer cell lines |

| Antimalarial Drug Development | Investigate structure-activity relationships | Identified structural features critical for increased potency against malaria parasites |

| Antimicrobial Testing | Assess antibacterial activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria |

Mechanism of Action

The mechanism of action of quinoline, 4-chloro-7-ethoxy-2-methyl- involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and inhibiting the replication of pathogens. Additionally, it can bind to enzymes and proteins, altering their activity and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

4-Chloro-2-methylquinoline: Similar in structure but lacks the ethoxy group at the 7-position.

4-Chloro-7-methylquinoline: Similar but lacks the ethoxy group and has a methyl group at the 7-position instead.

4-Chloro-2,7-dimethylquinoline: Similar but has an additional methyl group at the 7-position.

Uniqueness

Quinoline, 4-chloro-7-ethoxy-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 7-position enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No. |

66735-23-7 |

|---|---|

Molecular Formula |

C12H12ClNO |

Molecular Weight |

221.68 g/mol |

IUPAC Name |

4-chloro-7-ethoxy-2-methylquinoline |

InChI |

InChI=1S/C12H12ClNO/c1-3-15-9-4-5-10-11(13)6-8(2)14-12(10)7-9/h4-7H,3H2,1-2H3 |

InChI Key |

KPADJJXCAQFBKF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=NC(=CC(=C2C=C1)Cl)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.